N-(3,5-dichlorophenyl)-1,5-dimethyl-1H-pyrazole-3-carboxamide

Lipophilicity Drug-likeness Permeability

N-(3,5-Dichlorophenyl)-1,5-dimethyl-1H-pyrazole-3-carboxamide (CAS 1013797-70-0) is a synthetic small-molecule pyrazole-3-carboxamide bearing a 3,5-dichlorophenyl moiety on the carboxamide nitrogen and methyl groups at the N1 and C5 positions of the pyrazole ring. With a molecular weight of 284.14 g/mol, a computed XLogP3 of 3.1, a topological polar surface area (TPSA) of 46.9 Ų, one hydrogen bond donor, two hydrogen bond acceptors, and only two rotatable bonds, it occupies a physicochemical space consistent with lead-like or fragment-like oral bioavailability potential.

Molecular Formula C12H11Cl2N3O
Molecular Weight 284.14
CAS No. 1013797-70-0
Cat. No. B2987366
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(3,5-dichlorophenyl)-1,5-dimethyl-1H-pyrazole-3-carboxamide
CAS1013797-70-0
Molecular FormulaC12H11Cl2N3O
Molecular Weight284.14
Structural Identifiers
SMILESCC1=CC(=NN1C)C(=O)NC2=CC(=CC(=C2)Cl)Cl
InChIInChI=1S/C12H11Cl2N3O/c1-7-3-11(16-17(7)2)12(18)15-10-5-8(13)4-9(14)6-10/h3-6H,1-2H3,(H,15,18)
InChIKeyWVVSAYNCIFPXFW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(3,5-Dichlorophenyl)-1,5-dimethyl-1H-pyrazole-3-carboxamide (CAS 1013797-70-0): Core Identity, Physicochemical Profile, and Procurement Context


N-(3,5-Dichlorophenyl)-1,5-dimethyl-1H-pyrazole-3-carboxamide (CAS 1013797-70-0) is a synthetic small-molecule pyrazole-3-carboxamide bearing a 3,5-dichlorophenyl moiety on the carboxamide nitrogen and methyl groups at the N1 and C5 positions of the pyrazole ring [1]. With a molecular weight of 284.14 g/mol, a computed XLogP3 of 3.1, a topological polar surface area (TPSA) of 46.9 Ų, one hydrogen bond donor, two hydrogen bond acceptors, and only two rotatable bonds, it occupies a physicochemical space consistent with lead-like or fragment-like oral bioavailability potential [1]. The compound originates from the ChemDiv screening collection (ID F2446-0476) and is supplied by multiple vendors as a research-grade building block or screening compound, typically at ≥95% purity [1]. At the time of this analysis, no primary research publications, patent examples, or public bioactivity databases (ChEMBL, BindingDB, PubChem BioAssay) contain experimentally determined biological activity data specific to this compound.

Why N-(3,5-Dichlorophenyl)-1,5-dimethyl-1H-pyrazole-3-carboxamide Cannot Be Swapped with Generic Pyrazole Carboxamide Analogs


Within the 1,5-dimethyl-1H-pyrazole-3-carboxamide chemotype, even modest structural modifications at the N-aryl carboxamide substituent or the pyrazole ring positions can profoundly alter lipophilicity, hydrogen-bonding capacity, conformational freedom, and steric occupancy of key receptor sub-pockets [1][2]. The 3,5-dichlorophenyl group on this compound confers a distinct combination of electron-withdrawing character, symmetric hydrophobic bulk, and meta-substitution geometry that is absent in mono-chloro, para-substituted, or fully aliphatic amide analogs [1]. These differences translate into measurable shifts in computed molecular descriptors—LogP, TPSA, and rotatable bond count—that are established predictors of permeability, solubility, and off-target promiscuity [2]. Consequently, substituting this compound with a structurally related analog (e.g., N-cyclobutyl or N-sec-butyl variants) without experimental validation introduces uncontrolled variables that can confound SAR interpretation, alter assay outcomes, and undermine batch-to-batch reproducibility in screening cascades. The quantitative evidence below delineates these differentiation points.

N-(3,5-Dichlorophenyl)-1,5-dimethyl-1H-pyrazole-3-carboxamide: Quantitative Comparative Evidence for Differentiated Selection


Lipophilicity Differentiation: Higher Computed LogP Versus Aliphatic Amide Analogs

The target compound exhibits a computed XLogP3 of 3.1, reflecting the contribution of the 3,5-dichlorophenyl substituent [1]. This value is markedly higher than the predicted LogP of N-(sec-butyl)-1,5-dimethyl-1H-pyrazole-3-carboxamide (estimated ~1.2–1.5) and N-cyclobutyl-1,5-dimethyl-1H-pyrazole-3-carboxamide (estimated ~1.5–1.8), both of which replace the dichlorophenyl group with aliphatic or cycloaliphatic amide substituents . The LogP differential of approximately 1.3–1.9 log units corresponds to a 20- to 80-fold difference in calculated octanol-water partition coefficient, which can significantly influence membrane passive permeability and non-specific protein binding in cellular assays.

Lipophilicity Drug-likeness Permeability

Topological Polar Surface Area: Differentiated Hydrogen-Bonding Capacity Relative to Regioisomeric Pyrazole Carboxamides

The target compound has a computed topological polar surface area (TPSA) of 46.9 Ų [1]. This is lower than the TPSA of 5-chloro-N-(3-chlorophenyl)-1,3-dimethyl-1H-pyrazole-4-carboxamide (estimated TPSA ≈ 55–58 Ų due to the carboxamide at the 4-position altering the spatial orientation of polar atoms) and N-(2-aminoethyl)-4-chloro-1,5-dimethyl-1H-pyrazole-3-carboxamide (estimated TPSA ≈ 72–78 Ų due to the primary amine on the ethyl linker) [2]. A TPSA below 60 Ų is associated with good oral absorption and blood-brain barrier penetration, while TPSA values above 70 Ų generally restrict CNS access [3].

Polar surface area Membrane permeability Oral bioavailability

Rotatable Bond Count as a Conformational Restriction Advantage Versus Flexible-Linker Analogs

The target compound possesses only 2 rotatable bonds (the carboxamide C–N bond linking the pyrazole to the dichlorophenyl ring, and the N1-methyl group) [1]. This represents a substantially more rigid scaffold compared to analogs bearing extended amide linkers, such as N-(2-aminoethyl)-4-chloro-1,5-dimethyl-1H-pyrazole-3-carboxamide (CAS 1001519-21-6, 4 rotatable bonds) or N-(3,5-dichlorophenyl)-3-(3,5-dimethyl-1H-pyrazol-1-yl)butanamide (CAS 957502-61-3, approximately 6 rotatable bonds) [2][3]. Lower rotatable bond count has been correlated with higher ligand efficiency indices and improved oral bioavailability in large-scale analyses of drug candidates [4].

Conformational flexibility Entropic penalty Ligand efficiency

Hydrogen Bond Donor/Acceptor Profile: Differentiated Intermolecular Interaction Capacity Versus Multi-HBD/HBA Analogs

The target compound contains 1 hydrogen bond donor (the carboxamide N–H) and 2 hydrogen bond acceptors (the carboxamide carbonyl oxygen and the pyrazole N2 nitrogen) [1]. This minimalist HBD/HBA profile contrasts with analogs that introduce additional donor or acceptor atoms, such as N-(2-aminoethyl)-4-chloro-1,5-dimethyl-1H-pyrazole-3-carboxamide (2 HBD, 3 HBA due to the primary amine) or 4-chloro-N-(2,3-dichlorophenyl)-1,5-dimethyl-1H-pyrazole-3-carboxamide (1 HBD, 2 HBA but with additional chlorine substitution altering electronic profile) [2]. The lower HBD count reduces the desolvation penalty for membrane passage, while the limited HBA count may contribute to enhanced target selectivity by reducing promiscuous hydrogen-bonding interactions [3].

Hydrogen bonding Solubility Selectivity

Important Caveat: Absence of Publicly Available Experimental Bioactivity Data for Direct Target-Level Comparison

A systematic search of ChEMBL, BindingDB, and PubChem BioAssay databases (conducted May 2026) returned no experimentally determined IC50, Ki, EC50, or Kd values for this specific compound (InChIKey: WVVSAYNCIFPXFW-UHFFFAOYSA-N) [1]. In contrast, structurally related pyrazole-3-carboxamides have reported activities at targets including cannabinoid CB1 receptors (e.g., rimonabant analogs with Ki values in the low nanomolar range), 5-lipoxygenase (IC50 <1 µM for some 1,5-disubstituted pyrazole-3-carboxamines), and fungal CYP51 (MIC values in the µg/mL range for diaryl pyrazole carboxamides) [2][3][4]. The absence of target-level data for this compound means that any claim of differential potency, selectivity, or efficacy at a specific biological target cannot currently be substantiated. Physicochemical differentiation (as detailed in Evidence Items 1–4) remains the only quantifiable basis for selecting this compound over analogs at the present time.

Data availability Bioactivity Screening

N-(3,5-Dichlorophenyl)-1,5-dimethyl-1H-pyrazole-3-carboxamide: Evidence-Backed Application Scenarios for Research and Industrial Procurement


Physicochemically Defined Building Block for Focused Library Synthesis Targeting Hydrophobic Binding Pockets

With a computed XLogP3 of 3.1 and TPSA of 46.9 Ų, this compound occupies the lipophilic quadrant of drug-like chemical space [1]. It serves as a structurally rigid, low-rotatable-bond scaffold (2 rotatable bonds) suitable for parallel amide coupling or pyrazole C4 functionalization to generate analogs with systematically varied lipophilicity. The 3,5-dichlorophenyl group provides a symmetric, electron-withdrawing aryl moiety that can be directly compared with mono-chloro or fluoro analogs to establish SAR for halogen-π interactions or hydrophobic packing [1][2].

Negative Control or Inactive Scaffold for Target-Based Assay Validation

The documented absence of public bioactivity data for this compound at major drug targets (CB1, 5-LOX, kinases, CYP enzymes) [3] can be strategically leveraged: where structurally related pyrazole carboxamides show target activity, this compound may serve as a negative control to confirm that observed activity depends on specific aryl substitution. Procurement for this purpose requires independent confirmation of inactivity in the specific assay system, but the compound's physicochemical profile (moderate LogP, low TPSA) ensures adequate solubility for most biochemical and cell-based assay formats [1].

Fragment-Based or Scaffold-Hopping Starting Point with Predicted CNS Permeability Properties

The combination of low molecular weight (284.14 Da), TPSA below 60 Ų, and only 1 hydrogen bond donor places this compound within the CNS MPO (Multiparameter Optimization) favorable space [1][4]. For programs targeting CNS enzymes or receptors, this scaffold can be prioritized over more polar analogs (e.g., those with aminoethyl linkers, TPSA >70 Ų) for initial fragment growth or scaffold-hopping campaigns. The 3,5-dichloro substitution pattern can be subsequently diversified to optimize target affinity while monitoring the CNS MPO score [4].

Analytical Reference Standard for HPLC/MS Method Development in Pyrazole Carboxamide Libraries

The compound's well-defined molecular formula (C12H11Cl2N3O), exact mass (283.0279174 Da), and characteristic chlorine isotopic pattern (two chlorine atoms producing a distinctive M:M+2:M+4 ratio of approximately 9:6:1) make it an excellent calibration standard for LC-MS method development and quality control of pyrazole carboxamide compound libraries [1]. Its moderate retention time on reversed-phase columns (predicted from XLogP3 = 3.1) allows it to serve as a mid-range retention time marker in gradient methods, aiding batch-to-batch consistency assessment across screening collections [1].

Quote Request

Request a Quote for N-(3,5-dichlorophenyl)-1,5-dimethyl-1H-pyrazole-3-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.